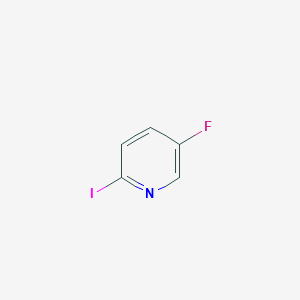

5-Fluoro-2-iodopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FIN/c6-4-1-2-5(7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKQNFJMWPLVDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628606 | |

| Record name | 5-Fluoro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159870-80-1 | |

| Record name | 5-Fluoro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-iodopyridine: A Cornerstone Building Block in Modern Chemistry

As a Senior Application Scientist, it is imperative to not only understand the properties of a chemical entity but to appreciate its strategic value in complex synthetic campaigns. 5-Fluoro-2-iodopyridine is a quintessential example of a modern heterocyclic building block, whose utility far surpasses its simple structure. This guide provides an in-depth analysis of its chemical properties, structure, synthesis, and critical applications, particularly for researchers and professionals in drug development and materials science. The presence of both a fluorine and an iodine atom on the pyridine scaffold creates a molecule with uniquely tunable reactivity, making it an invaluable intermediate.[1][2]

Core Physicochemical and Structural Properties

This compound is a pale yellow solid at room temperature.[3] Its structure is defined by a pyridine ring substituted at the 2-position with a highly effective leaving group (iodine) for cross-coupling reactions and at the 5-position with a fluorine atom, which imparts significant electronic modifications to the ring.[1][2] This fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity of the final active pharmaceutical ingredient (API).[4][5]

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 159870-80-1 | [3][6] |

| Molecular Formula | C₅H₃FIN | [3][6] |

| Molecular Weight | 222.99 g/mol | [6][7] |

| Appearance | Pale yellow solid | [3] |

| Melting Point | 33-37 °C | [7][8] |

| Boiling Point | 223.8 °C at 760 mmHg (Predicted) | [8] |

| Density | 2.047 g/cm³ (Predicted) | [8] |

| pKa | -0.58 ± 0.10 (Predicted) | [3] |

Structural Identifiers

-

IUPAC Name: this compound[6]

-

SMILES: C1=CC(=NC=C1F)I[6]

-

InChI: InChI=1S/C5H3FIN/c6-4-1-2-5(7)8-3-4/h1-3H[6]

-

InChIKey: SKKQNFJMWPLVDB-UHFFFAOYSA-N[6]

Synthesis of this compound

A robust and scalable synthesis is critical for any building block intended for drug development. While multiple synthetic routes exist, a common and reliable pathway proceeds from 2-Bromo-5-fluoropyridine. This approach leverages a halogen exchange reaction, a fundamental transformation in heterocyclic chemistry.

Synthetic Workflow Diagram

Caption: General workflow for synthesizing this compound.

Step-by-Step Synthesis Protocol from 2-Bromo-5-fluoropyridine

This protocol describes a copper-catalyzed Finkelstein-type reaction. The choice of a copper catalyst is crucial as it facilitates the otherwise difficult nucleophilic aromatic substitution of bromide for iodide on an electron-rich pyridine ring. The diamine ligand serves to stabilize the copper(I) catalytic species and enhance its reactivity.

-

Inert Atmosphere: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-5-fluoropyridine (1.0 equiv). The entire apparatus must be under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst.

-

Reagent Addition: Add sodium iodide (NaI, ~1.5 equiv), copper(I) iodide (CuI, ~0.1 equiv), and N,N'-dimethylethylenediamine (~0.2 equiv).

-

Solvent: Add anhydrous toluene as the solvent. The choice of a high-boiling, non-polar solvent like toluene is ideal for achieving the necessary reflux temperature.

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the consumption of the starting material.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with aqueous ammonia to remove the copper catalyst, followed by a wash with saturated sodium thiosulfate to remove any remaining iodine. Finally, wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by silica gel column chromatography, to yield pure this compound.[9]

Chemical Reactivity and Strategic Applications in Drug Discovery

The true value of this compound lies in its differential reactivity. The C-I bond at the 2-position is significantly more labile than the C-F bond, making it the primary site for synthetic modification. This allows for the strategic introduction of molecular complexity via palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry.[1][4]

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyridine ring, further enhanced by the electronegative fluorine atom, makes the 2-position highly susceptible to oxidative addition by a Palladium(0) catalyst, the rate-determining step in many cross-coupling cycles.[10][11]

Caption: Key cross-coupling reactions utilizing this compound.

A. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is an exceptionally powerful method for forming a bond between an sp² carbon (from the pyridine) and an sp carbon (from a terminal alkyne).[12][13] This reaction is invaluable for synthesizing precursors to a wide range of heterocyclic systems and for creating rigid linkers in drug molecules.[14][15]

General Protocol for Sonogashira Coupling:

-

Under an inert atmosphere, dissolve this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and copper(I) iodide (CuI, 0.04-0.10 equiv) in an anhydrous solvent such as THF or DMF.[12]

-

Add an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which acts as both a base and a solvent.[12]

-

Add the terminal alkyne (1.1-1.5 equiv) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (40-65 °C) until completion.[12]

-

Perform a standard aqueous work-up and purify the product by column chromatography.

B. Suzuki-Miyaura Coupling: Building Biaryl Structures

The Suzuki reaction is arguably one of the most widely used C-C bond-forming reactions, coupling an organohalide with an organoboron species.[11][16] Using this compound allows for the facile synthesis of 2-arylpyridines, a common scaffold in pharmaceuticals.[4]

General Protocol for Suzuki-Miyaura Coupling:

-

In an inert atmosphere, combine this compound (1.0 equiv), an arylboronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).[10][17]

-

Add a solvent system, often a mixture like dioxane/water or toluene/ethanol/water. The presence of water is often crucial for the transmetalation step.[11]

-

Heat the mixture (typically 80-100 °C) until the starting material is consumed.

-

After cooling, perform an extractive work-up to remove the inorganic salts and catalyst residues.

-

Purify the target compound via crystallization or chromatography.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as an irritant and is harmful if swallowed.[7][18] Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory.

Table 2: GHS Hazard and Precautionary Statements

| GHS Information | Codes | Description |

| Pictogram | GHS07 | Exclamation Mark |

| Signal Word | Warning | [7][19] |

| Hazard Statements | H302H315H317H319H335 | Harmful if swallowed.[7]Causes skin irritation.[7][19]May cause an allergic skin reaction.[7][18]Causes serious eye irritation.[7][19]May cause respiratory irritation.[7][18] |

| Precautionary Statements | P261P280P301+P312P302+P352P305+P351+P338 | Avoid breathing dust.[7][20]Wear protective gloves/eye protection.[20]IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7]IF ON SKIN: Wash with plenty of water.[7][19]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][19] |

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing.[18][20]

-

Storage: Store in a tightly closed container in a cool, dry place, protected from light.[19][20][21]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18][22]

Conclusion

This compound is a strategically vital building block for chemical synthesis. Its value is derived from the orthogonal reactivity of its two halogen substituents. The iodine atom serves as a robust handle for introducing molecular complexity through reliable and versatile cross-coupling reactions, while the fluorine atom provides a means to fine-tune the physicochemical and pharmacological properties of the final molecule. For scientists engaged in the design and synthesis of novel pharmaceuticals, agrochemicals, and functional materials, a thorough understanding of this compound's properties and reactivity is not just beneficial—it is essential for innovation.[1][2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. This compound | C5H3FIN | CID 22832107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-氟-5-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Cas 171197-80-1,2-Fluoro-5-iodopyridine | lookchem [lookchem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. benchchem.com [benchchem.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. fishersci.com [fishersci.com]

- 19. 2-Fluoro-5-iodopyridine | 171197-80-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. file.medchemexpress.com [file.medchemexpress.com]

- 22. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Synthesis of 5-Fluoro-2-iodopyridine from 2-amino-5-fluoropyridine

Abstract

5-Fluoro-2-iodopyridine is a critical heterocyclic building block, particularly valued in medicinal chemistry and radiopharmaceutical development for its versatile reactivity.[1] This guide provides an in-depth, field-proven protocol for the synthesis of this compound starting from 2-amino-5-fluoropyridine. The core of this transformation is a Sandmeyer-type diazotization-iodination reaction. We will delve into the mechanistic underpinnings, provide a detailed, step-by-step experimental procedure, discuss critical process parameters for optimization and troubleshooting, and outline methods for product characterization and safety. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for preparing this key intermediate.

Reaction Overview and Mechanism

The conversion of a primary aromatic amine, such as 2-amino-5-fluoropyridine, into an aryl iodide is a classic and robust transformation in organic synthesis.[2][3][4] The process occurs in two main stages:

-

Diazotization: The primary amino group (-NH₂) is converted into a diazonium salt (-N₂⁺) by reaction with nitrous acid (HNO₂). Nitrous acid is unstable and is therefore generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., sulfuric acid) at low temperatures.[4][5][6]

-

Iodination: The resulting diazonium salt is then treated with an iodide source, typically potassium iodide (KI), to displace the diazonium group, which is released as nitrogen gas (N₂), a thermodynamically highly favorable process.[2][5]

Unlike other Sandmeyer reactions that often require a copper(I) catalyst, iodination can proceed without a catalyst due to the high nucleophilicity of the iodide ion.[2][3][5]

Mechanism of Diazotization: The reaction begins with the protonation of nitrous acid by the strong mineral acid to form the nitrosonium ion (NO⁺), a potent electrophile.[6][7][8] The amine's nitrogen atom then attacks the nitrosonium ion, leading to a cascade of proton transfers and dehydration to yield the final aryl diazonium ion.[6][7]

Critical Insight: Pyridine-2-diazonium salts are known to be particularly unstable due to the proximity of the diazo group to the ring's nitrogen atom, which can delocalize the positive charge and facilitate decomposition.[9][10] Therefore, maintaining a low temperature (0-5 °C) during the diazotization step is absolutely critical to prevent premature decomposition and the formation of unwanted byproducts, such as 5-fluoro-2-pyridone.[11][12][13]

Reagents, Solvents, and Equipment

A successful synthesis relies on the quality of the starting materials and the suitability of the equipment.

Reagent and Solvent Data

| Reagent/Solvent | Formula | MW ( g/mol ) | Role | Purity/Grade |

| 2-Amino-5-fluoropyridine | C₅H₅FN₂ | 112.11 | Starting Material | >98% |

| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent | >97%, ACS Reagent |

| Sulfuric Acid | H₂SO₄ | 98.08 | Acid Catalyst | 95-98%, Reagent Grade |

| Potassium Iodide | KI | 166.00 | Iodide Source | >99%, ACS Reagent |

| Dichloromethane | CH₂Cl₂ | 84.93 | Extraction Solvent | ACS Grade |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | Quenching Agent | Anhydrous, >98% |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralizing Agent | Saturated Solution |

| Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | Anhydrous |

| Deionized Water | H₂O | 18.02 | Solvent | - |

Equipment

-

Three-neck round-bottom flask (appropriately sized for the scale)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Low-temperature thermometer (-20 to 100 °C)

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Equipment for purification (e.g., flash chromatography system)

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and can be adjusted as needed. All operations should be conducted in a well-ventilated fume hood.

Step 1: Diazotization

-

Preparation: In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, prepare a solution of concentrated sulfuric acid in deionized water. Expert Tip: Always add acid to water slowly while cooling in an ice bath to manage the exothermic reaction.

-

Dissolution: To the cooled acid solution, add 2-amino-5-fluoropyridine portion-wise, ensuring the temperature does not exceed 20 °C. Stir until a clear, homogeneous solution is obtained.

-

Cooling: Immerse the flask in an ice-salt bath and cool the reaction mixture to between 0 and 5 °C. It is crucial to maintain this temperature range throughout the addition of sodium nitrite.

-

Nitrite Addition: Separately, prepare a solution of sodium nitrite in deionized water. Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred amine solution. The rate of addition should be carefully controlled to keep the internal temperature below 5 °C.

-

Visual Cue: A slight color change and potentially minor gas evolution may be observed.

-

-

Stirring: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the diazonium salt.

Step 2: Iodination

-

Iodide Addition: Prepare a solution of potassium iodide in deionized water. Add this solution dropwise to the cold diazonium salt solution.

-

Field Insight: Vigorous evolution of nitrogen gas will occur. The addition rate must be controlled to prevent excessive foaming and a rapid temperature increase.

-

-

Warming: Once the KI addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Completion: Continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion. The mixture will typically turn dark brown or black due to the formation of iodine (I₂) as a byproduct.

Step 3: Work-up and Isolation

-

Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of excess iodine disappears, resulting in a lighter-colored slurry.

-

Neutralization: Carefully neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Be cautious, as significant CO₂ evolution will occur.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

Step 4: Purification

The crude product, typically an off-white to yellow solid, can be purified by silica gel column chromatography.[14]

-

Eluent System: A gradient of ethyl acetate in heptane or hexane is commonly effective.

-

Monitoring: The progress of the chromatography can be monitored by Thin Layer Chromatography (TLC).

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Appearance | Off-white to yellow solid[14] |

| Molecular Formula | C₅H₃FIN[14][15][16] |

| Molecular Weight | 222.99 g/mol [14][15][16] |

| Melting Point | 33-37 °C[14] |

| ¹H NMR | Spectrum consistent with the structure[14][17] |

| Purity (GC) | >98% is achievable[18] |

Safety Precautions and Troubleshooting

5.1. Safety:

-

Sodium Nitrite (NaNO₂): Toxic if swallowed and a strong oxidizer.[19][20][21] It may intensify fire and can cause methemoglobinemia, which reduces the blood's ability to carry oxygen.[20][22][23] Avoid contact with skin and eyes, and prevent dust inhalation.[20] Keep away from combustible materials and acids.[20][22]

-

Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses/face shield.

-

Diazonium Salts: While used in solution, isolated diazonium salts can be explosive when dry.[13] Avoid any attempt to isolate the diazonium salt intermediate.

-

Nitrogen Gas Evolution: The iodination step releases a large volume of N₂ gas. Ensure the reaction is performed in an open or well-vented system (e.g., not a sealed vessel) to avoid pressure buildup.

5.2. Troubleshooting:

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete diazotization. 2. Diazonium salt decomposed. 3. Incomplete iodination. | 1. Ensure stoichiometric amount of NaNO₂ is used. 2. Strictly maintain temperature below 5 °C during diazotization. 3. Allow sufficient reaction time after KI addition. |

| Dark, Tarry Crude Product | 1. Reaction temperature was too high. 2. Side reactions (e.g., azo coupling, polymerization).[9] | 1. Improve temperature control with a more efficient cooling bath. 2. Ensure slow, controlled addition of reagents. A more thorough purification may be required. |

| Product Contaminated with Starting Material | Incomplete reaction. | Increase stirring time during diazotization and/or iodination steps. Confirm consumption of starting material by TLC before work-up. |

| Difficulty in Neutralization (Excessive Foaming) | Adding base too quickly to a highly acidic solution. | Add the neutralizing agent (NaHCO₃) slowly and in small portions, with vigorous stirring and adequate cooling. |

Conclusion

The synthesis of this compound from 2-amino-5-fluoropyridine via a Sandmeyer-type reaction is a robust and reliable method. The success of this procedure hinges on meticulous control of the reaction temperature during the formation of the unstable diazonium salt intermediate. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently and efficiently produce this valuable chemical intermediate for applications in drug discovery and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Diazotisation [organic-chemistry.org]

- 5. Khan Academy [khanacademy.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. dspace.tnpu.edu.ua [dspace.tnpu.edu.ua]

- 10. US6710180B2 - Diazonium salts which are intermediates for 3-substituted pyridines - Google Patents [patents.google.com]

- 11. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. 2-Fluoro-5-iodopyridine synthesis - chemicalbook [chemicalbook.com]

- 16. This compound | C5H3FIN | CID 22832107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 2-Fluoro-5-iodopyridine(171197-80-1) 1H NMR [m.chemicalbook.com]

- 18. labproinc.com [labproinc.com]

- 19. westliberty.edu [westliberty.edu]

- 20. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. nj.gov [nj.gov]

- 23. industrialchemicals.gov.au [industrialchemicals.gov.au]

5-Fluoro-2-iodopyridine: A Comprehensive Technical Guide for Advanced Synthesis

Abstract: This technical guide provides an in-depth overview of 5-Fluoro-2-iodopyridine (CAS No. 159870-80-1), a key building block in modern medicinal chemistry and drug discovery. The document covers its fundamental physicochemical properties, synthesis, and reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization in the synthesis of complex molecular architectures and biologically active compounds.

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile. The pyridine scaffold, a ubiquitous motif in a vast number of pharmaceuticals, when functionalized with both a fluorine and an iodine atom, becomes a particularly versatile and powerful synthetic intermediate. This compound stands out as a prime example of such a scaffold, offering two distinct and orthogonally reactive sites. The iodine atom at the 2-position is predisposed to participate in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the facile introduction of diverse carbon-based substituents. Concurrently, the fluorine atom at the 5-position can modulate the electronic properties of the pyridine ring and serve as a potential site for nucleophilic aromatic substitution or as a metabolically stable isostere for a hydrogen atom. This dual functionality makes this compound a highly sought-after building block for the synthesis of novel therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 159870-80-1 | [1][2] |

| Molecular Formula | C₅H₃FIN | [2][3] |

| Molecular Weight | 222.99 g/mol | [3] |

| Appearance | Yellow powder or solid | [1] |

| Melting Point | 83-85 °C | [1] |

| pKa (Predicted) | -0.58 ± 0.10 | [1] |

| XLogP3 | 1.6 | [2][3] |

Note: Some physical properties, such as boiling point and solubility, are not consistently reported across publicly available sources and should be determined empirically for specific applications.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. One common laboratory-scale preparation involves the diazotization of 2-amino-5-fluoropyridine followed by a Sandmeyer-type reaction with an iodide source. Another accessible method is the halogen exchange reaction from a more readily available precursor, such as 2-bromo-5-fluoropyridine. The choice of synthetic route often depends on the availability of starting materials, scale of the reaction, and desired purity.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound from 2-amino-5-fluoropyridine.

Experimental Protocol: Synthesis from 2-Amino-5-fluoropyridine (Illustrative)

This protocol is an illustrative example based on established chemical principles for the synthesis of iodoarenes from anilines. Researchers should consult the primary literature and perform appropriate safety assessments before conducting any experiment.

Materials:

-

2-Amino-5-fluoropyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Diethyl Ether (or other suitable organic solvent)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Sodium Thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, ice bath, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Diazonium Salt Formation: In a round-bottom flask cooled in an ice bath, dissolve 2-amino-5-fluoropyridine in a mixture of concentrated sulfuric acid and water. Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas evolution should be observed. Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, 10% sodium thiosulfate solution (to remove any residual iodine), and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Reactivity and Applications in Cross-Coupling Reactions

The C-I bond in this compound is the primary site of reactivity for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom can influence the rate of oxidative addition to the palladium(0) catalyst, often making this substrate highly reactive.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups at the 2-position of the pyridine ring.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This is a representative protocol and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl- or heteroaryl-boronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

-

Schlenk tube or microwave vial, magnetic stirrer, inert atmosphere (N₂ or Ar).

Procedure:

-

To a Schlenk tube or microwave vial, add this compound, the boronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert atmosphere (nitrogen or argon) three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) for the required time (monitor by TLC or LC-MS).

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-5-fluoropyridine.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of arylalkynes, which are important structural motifs in many biologically active molecules and materials. This compound readily participates in Sonogashira couplings.

Caption: A simplified representation of the interconnected catalytic cycles in a traditional Sonogashira coupling.

This is a representative protocol and may require optimization for specific substrates.

Materials:

-

This compound

-

Terminal alkyne (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%)

-

Copper(I) iodide (CuI, 2-10 mol%)

-

Amine base (e.g., triethylamine, diisopropylethylamine, 2-3 equivalents, also serves as solvent)

-

Co-solvent (e.g., THF, DMF, if necessary)

-

Schlenk tube or round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar).

Procedure:

-

To a Schlenk tube or round-bottom flask, add this compound, the palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the vessel with an inert atmosphere three times.

-

Add the degassed amine base (and co-solvent, if used) via syringe, followed by the terminal alkyne.

-

Stir the reaction mixture at room temperature or with gentle heating (typically 25-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the amine salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5-fluoro-2-(alkynyl)pyridine.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. Based on available safety data for similar compounds, it may be harmful if swallowed, inhaled, or in contact with skin.[1] Always consult the material safety data sheet (MSDS) from the supplier before use. Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its dual functionality, with a fluorine atom for modulating physicochemical properties and an iodine atom for facile cross-coupling reactions, provides a powerful platform for the rapid generation of diverse chemical libraries. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate its effective application in the laboratory, empowering researchers to leverage its unique reactivity in the pursuit of novel and impactful chemical entities.

References

A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-iodopyridine

Abstract

5-Fluoro-2-iodopyridine is a key heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular scaffolds for drug development and radiolabeled compounds for Positron Emission Tomography (PET).[1] Its utility stems from the distinct reactivity of its two halogen substituents, which allows for sequential, site-selective modifications. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and interpretive insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents a unique set of spectroscopic signatures. The pyridine ring contains three distinct protons, whose chemical environments are influenced by the electronegative fluorine, the bulky and less electronegative iodine, and the ring nitrogen. This arrangement leads to a well-resolved and informative NMR spectrum.

Atom Numbering for Spectroscopic Assignment:

(Note: Standard IUPAC numbering is used for clarity in spectral assignments.)

This guide will systematically dissect the data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry to build a comprehensive analytical profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. The analysis involves ¹H, ¹³C, and ¹⁹F nuclei, each providing complementary information.

¹H NMR Analysis

The proton NMR spectrum displays three distinct signals corresponding to the protons at the C-3, C-4, and C-6 positions of the pyridine ring. The chemical shifts and coupling patterns are highly diagnostic.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.25 | d | ³J(H-F) = 2.9 |

| H-4 | 7.55 | ddd | ³J(H-H) = 8.6, ⁴J(H-F) = 7.5, ⁴J(H-H) = 2.5 |

| H-3 | 7.30 | dd | ³J(H-H) = 8.6, ³J(H-F) = 2.9 |

Note: Data is compiled and interpreted from typical spectra of halopyridines. Exact values may vary slightly based on experimental conditions.

Interpretation:

-

H-6 (8.25 ppm): This proton is adjacent to the nitrogen atom, which deshields it significantly, causing it to appear at the lowest field. It appears as a doublet due to coupling with the fluorine atom four bonds away (⁴J).

-

H-4 (7.55 ppm): This proton is coupled to H-3 (ortho-coupling, ³J), H-6 (meta-coupling, ⁴J), and the fluorine at C-5 (meta-coupling, ⁴J), resulting in a doublet of doublet of doublets.

-

H-3 (7.30 ppm): This proton is coupled to H-4 (ortho-coupling, ³J) and the fluorine atom (ortho-coupling, ³J), appearing as a doublet of doublets.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum shows five distinct signals for the five carbon atoms in the pyridine ring. The carbon attached to iodine is typically observed at a very high field (low ppm) due to the heavy atom effect, while the carbon attached to fluorine shows a large one-bond C-F coupling constant.

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (¹JCF, Hz) |

| C-5 | 159.0 | d | ~240 |

| C-6 | 152.0 | d | small ²JCF |

| C-4 | 135.0 | d | small ²JCF |

| C-3 | 125.0 | d | small ³JCF |

| C-2 | 95.0 | s | - |

Note: Data is predicted based on known substituent effects on pyridine and may vary.

Interpretation:

-

C-2 (95.0 ppm): The direct attachment to iodine causes a significant upfield shift (to a lower ppm value), a phenomenon known as the "heavy atom effect." This is a highly characteristic signal for iodinated carbons.[2]

-

C-5 (159.0 ppm): This carbon is directly bonded to the highly electronegative fluorine atom, causing it to be significantly deshielded and appear at a low field. The signal is split into a doublet by a large one-bond coupling constant (¹JCF) of approximately 240 Hz.

-

Other Carbons (C-3, C-4, C-6): These carbons appear at intermediate chemical shifts and exhibit smaller couplings to the fluorine atom over two or three bonds (²JCF, ³JCF).

¹⁹F NMR Analysis

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[3][4] For this compound, it provides a single, clean signal.

Interpretation: The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom at C-5. This signal will be split by couplings to the adjacent protons, primarily H-4 and H-6. The chemical shift for an aromatic fluorine is typically in the range of -100 to -140 ppm relative to CFCl₃.[5] The precise shift is sensitive to the electronic environment, making it a valuable probe for studying intermolecular interactions.[3]

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR data for small molecules like this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.[6][7]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[8]

-

Ensure the solid is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7]

-

The final sample height in the tube should be approximately 4-5 cm to ensure optimal shimming.[6][7]

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Optimize the magnetic field homogeneity by shimming on the locked signal. A sharp, symmetrical lock signal is crucial for high-resolution spectra.

-

Tune and match the respective probes (¹H, ¹³C, ¹⁹F) to the sample.

-

-

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse Program: Standard single pulse (e.g., zg30).

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16.

-

-

¹³C{¹H} NMR:

-

Pulse Program: Standard proton-decoupled single pulse (e.g., zgpg30).

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, depending on concentration.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single pulse (e.g., zg30).

-

Spectral Width: ~200 ppm.

-

Reference: Set reference frequency using a known standard (e.g., CFCl₃).

-

Number of Scans: 16-64.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a functional group "fingerprint."[9] For this compound, key absorptions relate to the aromatic ring and the C-F bond.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100–3000 | Aromatic C-H Stretch | Medium |

| 1600–1450 | Aromatic C=C & C=N Stretch | Strong |

| 1250–1200 | Aromatic C-F Stretch | Strong |

| ~850 | C-H Out-of-Plane Bending | Strong |

| 600-500 | C-I Stretch | Medium |

Interpretation:

-

Aromatic C=C & C=N Stretching (1600–1450 cm⁻¹): The spectrum will show several sharp bands in this region, which are characteristic of the pyridine ring vibrations. The exact positions are sensitive to the substituents on the ring.[10]

-

Aromatic C-F Stretch (1250–1200 cm⁻¹): A strong, characteristic absorption due to the stretching of the carbon-fluorine bond is expected in this region. This is a highly reliable indicator for the presence of an aryl fluoride.

-

C-I Stretch (600-500 cm⁻¹): The carbon-iodine bond vibration appears at a much lower frequency due to the heavy mass of the iodine atom.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern IR sampling technique that requires minimal to no sample preparation, making it ideal for solid or liquid samples.[11][12][13]

-

Instrument Preparation:

-

Sample Analysis:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Lower the ATR press and apply firm, consistent pressure to ensure good contact between the sample and the crystal. Good contact is critical as the IR beam's evanescent wave only penetrates a few micrometers into the sample.[13][15]

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

If necessary, apply an ATR correction algorithm to make the spectrum appear more like a traditional transmission spectrum.[11]

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Interpretation of the Mass Spectrum:

-

Molecular Ion (M⁺): The molecular formula of this compound is C₅H₃FIN, with a monoisotopic mass of approximately 222.93 Da.[16] The mass spectrum will show a prominent molecular ion peak at m/z ≈ 223.

-

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic halogen isotope patterns like those for chlorine or bromine will be observed.[17][18][19] A small M+1 peak will be present due to the natural abundance of ¹³C.

-

Key Fragmentation: The C-I bond is the weakest bond in the molecule and is prone to cleavage.[18][19]

-

Loss of Iodine ([M-I]⁺): A very common fragmentation pathway is the loss of an iodine radical (·I), leading to a fragment ion at m/z ≈ 96 (C₅H₃FN⁺).

-

Iodide Ion ([I]⁺): A peak at m/z = 127 corresponding to the iodide cation is also highly characteristic of iodine-containing compounds.[17]

-

Experimental Protocol for MS Data Acquisition (EI-MS)

Electron Ionization (EI) is a common technique for analyzing small, volatile organic molecules.

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via a gas chromatograph (GC-MS) for volatile samples.

-

For direct insertion, place a microgram-level quantity of the solid into a capillary tube and insert it into the probe.

-

-

Ionization:

-

Heat the probe to volatilize the sample into the ion source.

-

Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).

-

-

Mass Analysis:

-

Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions strike a detector, which generates a signal proportional to the number of ions.

-

The instrument software plots the signal intensity versus the m/z value to generate the mass spectrum.

-

Workflow and Data Integration

The characterization of a compound like this compound is a holistic process. Each spectroscopic technique provides a piece of the puzzle, and their combined interpretation leads to an unambiguous structural confirmation.

Caption: Integrated workflow for the complete spectroscopic characterization of a chemical entity.

Conclusion

The spectroscopic profile of this compound is rich with structural information. ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively provide a detailed map of the molecule's carbon-hydrogen framework and the electronic environment of the fluorine atom. IR spectroscopy confirms the presence of key functional groups, particularly the aryl-fluoride bond, while mass spectrometry validates the molecular weight and reveals characteristic fragmentation pathways dominated by the labile carbon-iodine bond. By employing the standardized protocols and interpretive logic outlined in this guide, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. biophysics.org [biophysics.org]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. organomation.com [organomation.com]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 11. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 12. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 13. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 14. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 15. s4science.at [s4science.at]

- 16. This compound | C5H3FIN | CID 22832107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

5-Fluoro-2-iodopyridine: A Versatile Halogenated Building Block for Modern Organic Synthesis

Abstract

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of heterocyclic precursors, 5-Fluoro-2-iodopyridine has emerged as a particularly valuable and versatile reagent. Its unique electronic and steric properties, conferred by the orthogonal reactivity of its two distinct halogen substituents, provide a robust platform for sequential and site-selective functionalization. This technical guide offers an in-depth exploration of the core reactivity of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions that are fundamental to pharmaceutical and materials science research. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and illustrate the compound's strategic importance through its relevance to the development of advanced therapeutic agents.

Physicochemical Properties and Safety

This compound is a pale yellow, low-melting solid at room temperature. A comprehensive understanding of its physical properties and safe handling procedures is a prerequisite for its effective and responsible use in a laboratory setting.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 171197-80-1 | [1] |

| Molecular Formula | C₅H₃FIN | [1][2] |

| Molecular Weight | 222.99 g/mol | [1][2] |

| Melting Point | 33-37 °C | [1] |

| Appearance | Pale yellow solid | |

| SMILES | Fc1ccc(I)cn1 | [1] |

| InChI Key | GYZNHUNWABYAPO-UHFFFAOYSA-N | [1] |

Safety and Handling

As with any halogenated organic compound, proper safety protocols must be strictly followed when handling this compound.

-

Hazard Identification : The compound is classified as harmful if swallowed (Acute Tox. 4 Oral), causes skin irritation (Skin Irrit. 2), may cause an allergic skin reaction (Skin Sens. 1), causes serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3).[1][3]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles conforming to EN 166(EU) or NIOSH (US) standards, impervious gloves, and a lab coat.[4] Work should be conducted in a well-ventilated fume hood.

-

Storage : Store in a cool, well-ventilated place with the container tightly closed.

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Core Reactivity: A Tale of Two Halogens

The synthetic utility of this compound is rooted in the differential reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. This disparity allows for highly regioselective transformations, where the C-I bond can be selectively functionalized while the C-F bond remains intact for potential subsequent reactions.

The C-I bond is significantly weaker and more polarized than the C-F bond, making the iodine-bearing C2 position the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions.[4] This is the cornerstone of its application as a building block. The C-F bond at the C5 position is comparatively robust under these conditions but activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), a feature that is particularly valuable in radiochemistry for the introduction of [¹⁸F].[5]

Application in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an exceptional substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and vinyl-aryl structures.[6][7] The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide. For this compound, the reaction proceeds selectively at the C2 position.

Expertise in Practice: The choice of base is critical. A base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8][9] The addition of water to solvents like dioxane or toluene is often beneficial, accelerating the reaction.[1]

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup : To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).[1]

-

Catalyst Addition : Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).[1]

-

Solvent Addition : Add a degassed mixture of solvents, such as 1,4-Dioxane and water (4:1 v/v).

-

Reaction : Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, providing access to a vast array of functionalized alkynes.[10] The reaction is co-catalyzed by palladium and a copper(I) salt.

Expertise in Practice: The dual-catalyst system is key. The palladium complex undergoes the main catalytic cycle (oxidative addition, reductive elimination), while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[10] This species is more reactive and readily undergoes transmetalation with the palladium(II) complex. An amine base, such as triethylamine (Et₃N), serves both as a base to deprotonate the alkyne and often as a solvent.[11]

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup : To a dry, two-necked flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).[11]

-

Solvent and Base : Add an anhydrous solvent (e.g., DMF or THF) and an amine base (e.g., triethylamine, 2-3 equiv.). Stir for 5-10 minutes.

-

Alkyne Addition : Slowly add the terminal alkyne (1.1-1.5 equiv.) via syringe.

-

Reaction : Stir the reaction at room temperature or heat to 40-65 °C, monitoring by TLC.

-

Work-up : Upon completion, cool the mixture, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification : Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a transformative reaction for forming C-N bonds, a linkage ubiquitous in pharmaceuticals.[12] The reaction couples an amine with an aryl halide. The choice of ligand for the palladium catalyst is of utmost importance for achieving high yields and broad substrate scope.

Expertise in Practice: The ligand is not a passive spectator; it is crucial for facilitating both the oxidative addition and, critically, the reductive elimination step, which is often rate-limiting.[12] Bulky, electron-rich phosphine ligands (e.g., BINAP, X-Phos) are often employed to promote these key steps.[4][13] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[4]

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup : In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a strong base (e.g., sodium tert-butoxide) to a dry Schlenk tube.

-

Reagent Addition : Add the solvent (e.g., anhydrous toluene), followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

-

Reaction : Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

-

Work-up : After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

-

Purification : Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography.

Case Study: Relevance in the Development of Novel Antibacterials

The development of new antibacterial agents to combat rising drug resistance is a critical area of research. Gepotidacin (formerly GSK2140944) is a first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA replication via a novel mechanism targeting DNA gyrase and topoisomerase IV.[14] It was approved in 2025 for treating uncomplicated urinary tract infections.[5]

While the published synthesis of Gepotidacin starts from 2-chloro-6-methoxy-3-nitro-pyridine, its development exemplifies the strategic importance of functionalized pyridine building blocks in constructing complex, biologically active scaffolds.[5] The principles of using a di-functionalized pyridine to build a core structure through sequential reactions are central to medicinal chemistry. A building block like this compound offers chemists a reliable platform to first perform a C-C or C-N bond-forming reaction at the highly reactive C-I position, and then potentially use the C-F bond in a later step, or simply retain it to modulate the final compound's electronic properties and metabolic stability. This strategic, stepwise approach is fundamental to the efficient synthesis of novel drug candidates like Gepotidacin.

Conclusion

This compound stands out as a preeminent building block in the synthetic chemist's toolkit. Its value is derived from the predictable and orthogonal reactivity of its halogen substituents, which enables a modular and highly selective approach to the synthesis of complex molecules. The C-I bond provides a reliable handle for a suite of powerful palladium-catalyzed cross-coupling reactions, while the more robust C-F bond can be retained to fine-tune the properties of the final product or serve as a latent reactive site. For researchers in drug development and materials science, mastering the application of this compound opens a direct and efficient pathway to novel and diverse chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. Gepotidacin synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Gepotidacin (GSK2140944) In Vitro Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Activity of Gepotidacin (GSK2140944) against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gepotidacin - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

The Strategic Ascent of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Fluorinated Pyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, binding affinity, and bioavailability. Among the myriad of fluorinated motifs, the fluorinated pyridine ring stands out as a "privileged scaffold," a structural unit frequently found in successful therapeutic agents. This guide provides a comprehensive exploration of the discovery and historical evolution of fluorinated pyridines, tracing their journey from challenging synthetic curiosities to indispensable tools in drug discovery. We will delve into the seminal synthetic milestones, from the harsh classical methods of the mid-20th century to the sophisticated and selective catalytic and late-stage fluorination strategies of today. Through detailed experimental protocols, mechanistic insights, and compelling case studies of modern pharmaceuticals, this guide illuminates the causal relationship between synthetic innovation and the rise of fluorinated pyridines as a dominant force in the design of next-generation therapeutics.

The Dawn of Pyridine Fluorination: Early Encounters with a Challenging Synthesis

The initial forays into the synthesis of simple fluoropyridines were fraught with challenges, primarily due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack, and the inherent instability of some of the early intermediates. The pioneering work in this area laid the crucial groundwork for the development of more robust and reliable synthetic methodologies.

The First Glimpses: 3- and 4-Fluoropyridine

The earliest documented efforts to synthesize a simple fluoropyridine appear to be the work of Roe and Hawkins in the late 1940s. Their 1949 publication detailed the preparation of 5-fluoronicotinic acid, a derivative of 3-fluoropyridine[1]. They utilized a modified Balz-Schiemann reaction, a cornerstone of aromatic fluorination, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt[2]. However, they noted the instability of the 3-pyridinediazonium tetrafluoroborate intermediate, which decomposed with unpredictable vigor[3].

It was not until 1958 that Wibaut and colleagues reported the first successful synthesis of the parent 4-fluoropyridine .[3][4] They employed a similar in-situ diazotization-fluorination of 4-aminopyridine in aqueous hydrofluoric acid. This method, while successful, was plagued by low yields and the inherent instability of the 4-fluoropyridine product, which was prone to polymerization and hydrolysis to form N-(4'-pyridyl)-4-pyridone.[4][5] The challenges associated with isolating and handling this unstable compound underscored the need for improved synthetic and purification techniques.

Taming the 2-Position: Early Syntheses of 2-Fluoropyridine

The synthesis of 2-fluoropyridine also presented considerable hurdles. Early methods included the diazotization-fluorination of 2-aminopyridine, a process described as "tedious and involved" and not economically viable for larger-scale preparations[6]. An alternative approach, halogen exchange (Halex) reaction, emerged as a more promising route. This method involves the nucleophilic displacement of a chloride or bromide at the 2-position with a fluoride source. Early examples of this required harsh conditions, such as the reaction of 2-chloropyridine with potassium fluoride in polar solvents at high temperatures for extended periods (43-50 hours).[6] A significant improvement was the use of potassium bifluoride at high temperatures (250-370 °C) in a pressure vessel, which obviated the need for a solvent and reduced reaction times[6].

The Evolution of Synthetic Strategies: From Brute Force to Finesse

The initial, often harsh and low-yielding, methods for synthesizing fluoropyridines spurred the development of more refined and efficient strategies. This evolution can be broadly categorized into the optimization of classical methods and the advent of novel catalytic and late-stage functionalization approaches.

Refining the Classics: Improving the Balz-Schiemann and Halex Reactions

The Balz-Schiemann reaction , despite its initial challenges with pyridine substrates, remained a valuable tool. The core of the reaction involves the formation of an aryl diazonium cation, which upon heating, undergoes heterolytic cleavage to a highly reactive aryl cation that is subsequently trapped by a fluoride ion from the tetrafluoroborate counterion[2][7][8][9].

Experimental Protocol: Classical Balz-Schiemann Synthesis of 4-Fluoropyridine [4]

-

Diazotization: 4-Aminopyridine (14.4 g, 153 mmol) is dissolved in a 42% aqueous solution of tetrafluoroboric acid (HBF₄) at 40 °C.

-

The solution is cooled to 5-7 °C, leading to the precipitation of 4-pyridylammonium tetrafluoroborate.

-

A solution of sodium nitrite (12.0 g, 174 mmol) in water is added slowly to the suspension while maintaining the temperature between 5-9 °C. The reaction mixture turns from a pale yellow solution to an orange, unclear solution.

-

Decomposition: The reaction mixture is allowed to warm to 25 °C and stirred for an additional 30 minutes to allow for the decomposition of the diazonium salt.

-

Workup and Isolation: The acidic reaction mixture is slowly added to a saturated sodium bicarbonate solution to neutralize the acid. The unstable 4-fluoropyridine is then extracted with dichloromethane.

-

Purification: Due to its volatility and instability, purification is challenging and often involves careful distillation or vacuum transfer.

The primary drawbacks of the Balz-Schiemann reaction for pyridines include the instability of the diazonium salts, the potential for explosive decomposition, and the often moderate yields[2][10].

The Halogen Exchange (Halex) reaction , particularly for the synthesis of 2- and 4-fluoropyridines, has seen significant improvements. The general principle involves the nucleophilic aromatic substitution (SNAr) of a halide (typically chloride or bromide) with a fluoride source.

Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Pyridine

The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the leaving group.

SNAr Mechanism on a Pyridine Ring.

Counterintuitively, in SNAr reactions, fluoride is often a better leaving group than chloride or bromide. This is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The breaking of the strong C-F bond occurs in the subsequent fast step, which does not affect the overall reaction rate[11]. For instance, the reaction of 2-halopyridines with sodium ethoxide in ethanol is approximately 320 times faster for 2-fluoropyridine than for 2-chloropyridine[12].

Modern Halex reactions employ milder conditions, often utilizing phase-transfer catalysts or aprotic polar solvents like DMSO or DMF to enhance the nucleophilicity of the fluoride source (e.g., KF or CsF).

The Modern Era: Catalytic and Late-Stage Fluorination

The late 20th and early 21st centuries witnessed a paradigm shift in the synthesis of fluorinated pyridines, with the development of powerful catalytic and late-stage functionalization methods. These approaches offer greater functional group tolerance, milder reaction conditions, and often, improved regioselectivity.

A landmark development in this area was the work of John F. Hartwig and colleagues on the direct C-H fluorination of pyridines using silver(II) fluoride (AgF₂)[13][14]. This method allows for the selective fluorination of the C-H bond adjacent to the nitrogen atom at ambient temperature, providing a direct route to 2-fluoropyridines from readily available starting materials. The proposed mechanism is inspired by the classic Chichibabin amination reaction[13].

Hartwig's AgF₂-mediated C-H Fluorination.

More recently, the field has seen a surge in the development of various catalytic fluorination methods employing modern fluorinating agents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) in combination with transition metal or organocatalysts[15][16][17]. These methods offer a diverse toolkit for the enantioselective and regioselective introduction of fluorine into pyridine rings under mild conditions.

Another elegant and powerful strategy involves the use of pyridine N-oxides . Activation of the N-oxide with reagents like triflic anhydride or tosyl chloride in the presence of a nucleophile allows for the regioselective introduction of various functional groups, including fluoride, at the 2-position[18][19]. This approach has proven particularly valuable for the synthesis of radiolabeled [¹⁸F]fluoropyridines for positron emission tomography (PET) imaging[19].

The Impact on Drug Discovery: Fluorinated Pyridines as a Gateway to Enhanced Therapeutics

The increasing availability of diverse fluorinated pyridine building blocks has had a profound impact on drug discovery. The strategic incorporation of fluorine can modulate a molecule's physicochemical properties in several beneficial ways:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life and bioavailability.

-

Lipophilicity: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and absorption.

-

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, influencing the drug's ionization state at physiological pH and affecting its solubility and target binding.

-

Conformational Control and Binding Affinity: Fluorine can engage in favorable intermolecular interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.

The following table highlights several modern drugs that feature a fluorinated pyridine moiety and the key advantages conferred by this structural element.

| Drug (Brand Name) | Therapeutic Area | Fluorinated Pyridine Moiety | Rationale for Fluorination |

| Alpelisib (Piqray) | Oncology (PI3K inhibitor) | 2-(Trifluoromethyl)pyridine | The trifluoromethyl group enhances metabolic stability and provides crucial hydrogen bonding interactions with the PI3K binding site, leading to high affinity and oral bioavailability. |

| Lemborexant (Dayvigo) | Insomnia (Orexin receptor antagonist) | 5-Fluoropyridine | The fluorine atom is critical for achieving high in vitro binding affinity, good solubility, and a favorable pharmacological profile. |

| Vericiguat (Verquvo) | Cardiology (sGC stimulator) | 5-Fluoropyridine | The fluorine atom at the 5-position of the pyrazolopyridine core increases metabolic stability and leads to lower clearance compared to its non-fluorinated analog[10]. |

Case Study: Vericiguat

Vericiguat is a soluble guanylate cyclase (sGC) stimulator approved for the treatment of heart failure[20][21]. Its structure features a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core[22][23][24]. Structure-activity relationship (SAR) studies during its development revealed that the introduction of the fluorine atom at the 5-position was crucial for optimizing its pharmacokinetic profile. Specifically, the fluorine substitution led to increased metabolic stability and reduced clearance, contributing to its efficacy as a once-daily oral medication[10]. This exemplifies how a single, strategically placed fluorine atom on a pyridine ring can transform a promising lead compound into a successful drug.

Future Perspectives and Conclusion

The journey of fluorinated pyridines from their challenging beginnings to their current status as a cornerstone of medicinal chemistry is a testament to the power of synthetic innovation. The development of milder, more selective, and more efficient fluorination methods has unlocked a vast chemical space for drug discovery, enabling the fine-tuning of molecular properties to an unprecedented degree.

Looking ahead, the development of novel late-stage C-H fluorination and catalytic methods will continue to be a major focus, allowing for the rapid diversification of complex drug candidates. The ability to introduce fluorine at previously inaccessible positions on the pyridine ring will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. The rich history and vibrant future of fluorinated pyridines serve as a powerful example of how fundamental advances in synthetic chemistry directly translate into tangible benefits for human health.

References

- 1. The preparation of 5-fluoronicotinic acid and 5-fluoronicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]

- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 5. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]

- 7. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. m.youtube.com [m.youtube.com]

- 10. scientificupdate.com [scientificupdate.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope | MDPI [mdpi.com]

- 16. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scilit.com [scilit.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development of vericiguat: The first soluble guanylate cyclase (sGC) stimulator launched for heart failure with reduced ejection fraction (HFrEF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. accessdata.fda.gov [accessdata.fda.gov]

- 22. ijnrd.org [ijnrd.org]